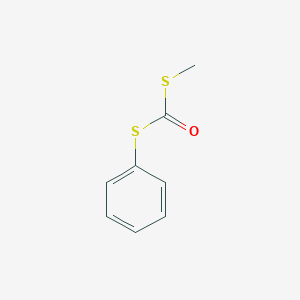
Methylsulfanyl(phenylsulfanyl)methanone
Description
Methylsulfanyl(phenylsulfanyl)methanone is a sulfur-containing methanone derivative characterized by the presence of both methylsulfanyl (-SMe) and phenylsulfanyl (-SPh) groups. These compounds are typically synthesized via reactions involving ketones and sulfanylating agents, as seen in the preparation of aryl[2-(methylsulfanyl)quinolin-3-yl]methanones . The dual sulfanyl groups likely influence electronic properties, solubility, and reactivity, making such compounds relevant in organic synthesis and materials science.
Properties
CAS No. |
13509-29-0 |
|---|---|
Molecular Formula |
C8H8OS2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
methylsulfanyl(phenylsulfanyl)methanone |
InChI |
InChI=1S/C8H8OS2/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
MSXKMQPVMYECGD-UHFFFAOYSA-N |
SMILES |
CSC(=O)SC1=CC=CC=C1 |
Canonical SMILES |
CSC(=O)SC1=CC=CC=C1 |
Synonyms |
Dithiocarbonic acid S-methyl S-phenyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The substituents on the methanone core significantly alter physical and chemical properties:
- Methyl 2-[4-Chloro-2-(methylsulfanyl)-6-(phenylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (8b): Contains chloro, methylsulfanyl, and phenylsulfanyl groups.
- 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone: The sulfonyl group (-SO₂Ph) is more electron-withdrawing than sulfanyl (-SPh), affecting reactivity and intermolecular interactions .
Physical Properties
Key data for selected compounds:
Notes:
- Thermal Stability : Tetrazole-based compounds exhibit higher decomposition temperatures (247–289°C) due to extensive hydrogen-bonding networks . Sulfanyl analogs likely have lower stability unless stabilized by aromatic or electron-withdrawing groups.
- Melting Points : Chlorinated and sulfanyl-substituted compounds (e.g., 8b) show moderate melting points (145–147°C), influenced by crystal packing and hydrogen bonds .
Spectral Characteristics
- IR and NMR Data: Compound 8b: IR peaks at 3400 cm⁻¹ (OH) and 1717 cm⁻¹ (C=O); ¹H NMR signals at δ 1.81 (s, 3H, -SMe) and δ 7.40–7.49 (aromatic protons) . (1H-Benzotriazol-1-yl)[4-(methylsulfanyl)phenyl]methanone (20): ¹H NMR δ 1.89 (s, 3H, -SMe) and δ 7.42–7.56 (aromatic protons), consistent with methylsulfanyl and benzotriazole groups .
Stability and Reactivity
- Hydrogen Bonding: Crystal structures (e.g., 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone) reveal intermolecular C–H···O bonds, enhancing thermal stability .
- Oxidative Sensitivity : Methylsulfanyl groups are prone to oxidation, whereas phenylsulfanyl groups offer greater steric protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


